molecular formula C9H11N3O B1375593 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 1410782-55-6

6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No. B1375593
M. Wt: 177.2 g/mol
InChI Key: XNVUYRIVTQPUMZ-UHFFFAOYSA-N
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Description

“6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one” is a compound with the CAS Number: 1410782-55-6 . It has a molecular weight of 177.21 . The IUPAC name for this compound is 6-amino-3-methyl-3,4-dihydroquinazolin-2 (1H)-one .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the reaction of phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C can afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3O/c1-12-5-6-4-7 (10)2-3-8 (6)11-9 (12)13/h2-4H,5,10H2,1H3, (H,11,13) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformation

Base Dependent Synthesis of Tetrahydroquinazolines The compound 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one and its derivatives can be synthesized through base catalyzed ring transformation processes. A study detailed the synthesis of highly congested derivatives of tetrahydroquinazoline, demonstrating a method for constructing such complex structures through base-catalyzed reactions and subsequent transformations (Farhanullah et al., 2009).

Direct, Efficient, Solvent-Free Synthesis Tetrahydroquinazolines can be synthesized directly and efficiently without the need for solvents, catalysts, or auxiliary reagents. This method involves the reaction of 2-aminobenzylamine with benzaldehyde derivatives, highlighting a straightforward approach to obtaining tetrahydroquinazoline products with excellent conversion rates (Correa et al., 2002).

Ring-Chain Tautomerism and Structural Studies The compound and its related structures exhibit ring-chain tautomerism, a phenomenon where a chemical compound can exist in equilibrium between a ring structure and an open-chain structure. This property has been extensively studied, providing insight into the molecular behavior and structural dynamics of tetrahydroquinazolines (Göblyös et al., 2002).

Biological Activity and Applications

Synthesis of Schiff Bases and Biological Activities The compound's derivatives, particularly Schiff bases, have been synthesized and characterized. These derivatives exhibit significant biological activities, including antimicrobial, analgesic, anti-inflammatory, and antihelmintic properties. This highlights the potential therapeutic applications of these compounds in medical and pharmaceutical fields (Sahu et al., 2008).

Anticancer Activity of Tetrahydroquinazoline Derivatives Tetrahydroquinazoline derivatives have been studied for their potential anticancer properties. For instance, a novel preparation of 4-tetrazolyl-3,4-dihydroquinazolines showed inhibition of breast cancer cells, indicating the potential of these compounds in cancer therapy and their broader applications in synthesis and medicinal chemistry (Xiong et al., 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-amino-3-methyl-1,4-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-5-6-4-7(10)2-3-8(6)11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVUYRIVTQPUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one

CAS RN

1410782-55-6
Record name 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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